molecular formula C9H10BrNO2 B15236350 2-Amino-2-(4-bromo-3-methylphenyl)acetic acid

2-Amino-2-(4-bromo-3-methylphenyl)acetic acid

Cat. No.: B15236350
M. Wt: 244.08 g/mol
InChI Key: RXEBUKGZPRODHL-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H10BrNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride typically involves the bromination of 3-methylphenylacetic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in a suitable solvent such as acetic acid or dichloromethane. The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while oxidation can produce carboxylic acids or aldehydes .

Scientific Research Applications

2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The bromine and amino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-bromo-5-methylbenzoic acid: Similar structure with different substitution pattern.

    4-Bromo-3-methylphenylacetic acid: Lacks the amino group.

    2-Amino-2-(4-chloro-3-methylphenyl)acetic acid: Chlorine instead of bromine.

Uniqueness

2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride is unique due to the presence of both bromine and amino groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-amino-2-(4-bromo-3-methylphenyl)acetic acid

InChI

InChI=1S/C9H10BrNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)

InChI Key

RXEBUKGZPRODHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)N)Br

Origin of Product

United States

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